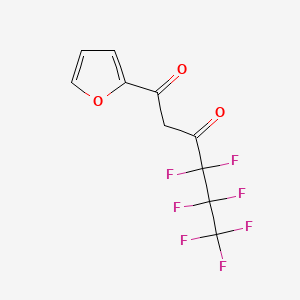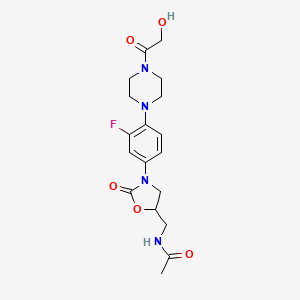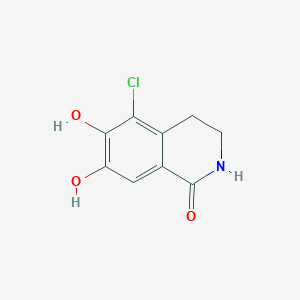
Renanolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Renanolone, also known as alphaxalone, is a synthetic steroid compound. It is a neurosteroid that directly activates and potentiates GABA A receptor-activated membrane current (IGABA). This compound acts as a positive allosteric modulator of the GABA A receptor and is used as an anesthetic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Renanolone involves several steps, starting from pregnenolone. The key steps include:
Oxidation: Pregnenolone is oxidized to form 5alpha-pregnane-3,20-dione.
Reduction: The 20-keto group is reduced to form 5alpha-pregnan-3alpha-ol-20-one.
Hydroxylation: The 11-keto group is introduced through hydroxylation to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Renanolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The 11-keto group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Renanolone has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is studied for its role as a neurosteroid and its effects on GABA A receptors.
Medicine: It is used as an anesthetic and is being researched for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: It is used in the synthesis of other steroid compounds and as a reference standard in analytical chemistry
Wirkmechanismus
The compound exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This mechanism is responsible for its anesthetic and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Pregnan-3alpha-ol-20-one: Another neurosteroid with similar effects on GABA A receptors.
5beta-Pregnan-3alpha-ol-20-one: A stereoisomer with different pharmacological properties.
3alpha,5alpha-Tetrahydroprogesterone: A related compound with similar neurosteroid activity
Uniqueness
Renanolone is unique due to its specific stereochemistry, which confers distinct pharmacological properties. Its ability to modulate GABA A receptors with high efficacy makes it a valuable compound for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3 |
InChI-Schlüssel |
DUHUCHOQIDJXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B8794852.png)


